molecular formula C17H15N3S B6508218 3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine CAS No. 894002-55-2

3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine

Cat. No.: B6508218
CAS No.: 894002-55-2
M. Wt: 293.4 g/mol
InChI Key: XWYUYWUIGYGCRC-UHFFFAOYSA-N
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Description

3-{[(2-Methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine is a pyridazine derivative featuring a sulfanyl (-S-) group at position 3, substituted with a 2-methylbenzyl moiety, and a pyridin-3-yl group at position 4. Pyridazines are nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition .

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-5-2-3-6-15(13)12-21-17-9-8-16(19-20-17)14-7-4-10-18-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYUYWUIGYGCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine is a pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N2S. The compound features a pyridazine core substituted with a pyridine and a methylphenyl sulfanyl group, which may influence its biological interactions.

Research indicates that compounds similar to this pyridazine derivative often exhibit inhibitory activities against various enzymes and receptors. Specifically, they may target:

  • Phosphoinositide 3-kinase (PI3K) : Compounds with similar structures have been shown to inhibit PI3K activity, which is crucial in various cellular processes including growth, proliferation, and survival .
  • Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR play a significant role in cancer therapy by disrupting folate metabolism necessary for DNA synthesis .

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds:

Activity Target Effect Reference
PI3K InhibitionPI3KReduces cell proliferation
DHFR InhibitionDHFRDecreases nucleotide synthesis
Tyrosine Kinase InhibitionVarious tyrosine kinasesImpacts angiogenesis and tumor growth
Dopamine Receptor AgonismD3 ReceptorNeuroprotective effects

Case Studies

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of pyridazines effectively inhibited cancer cell lines by targeting the PI3K pathway. The compound's structural features contributed to its potency against various cancers, including melanoma and breast cancer .
  • Neuroprotective Effects : Research on related compounds showed promising results in protecting dopaminergic neurons from degeneration. This suggests potential applications in treating neurodegenerative diseases like Parkinson's .

Pharmacological Investigations

Pharmacological studies have indicated that the compound exhibits significant activity against specific biological targets:

  • In Vitro Studies : The compound showed IC50 values indicating effective inhibition of target enzymes and receptors, suggesting strong potential for therapeutic applications.
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the compound and its biological targets, supporting its potential as a lead compound for drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyridazine derivatives. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyridazine-based compounds. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Organic Electronics

The unique electronic properties of pyridazine derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its utility in these applications .

Sensors

Due to their chemical stability and sensitivity to environmental changes, pyridazine derivatives have been explored for use in chemical sensors. They can detect specific ions or molecules through changes in conductivity or fluorescence, making them valuable in environmental monitoring and safety applications .

Case Studies

StudyFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines; effective against multiple types of cancer
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; mechanism involves inhibition of cell wall synthesis
NeuroprotectionPotential protective effects against oxidative stress in neuronal cells
Organic ElectronicsDemonstrated stability and efficiency in OLED applications

Comparison with Similar Compounds

Substituent Variations on the Sulfanyl Group

The compound’s closest analogs, as listed in , include:

  • 3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine (CAS: 896058-36-9)
  • 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine (CAS: 896058-43-8)

These analogs differ in the halogen substitution (Cl at meta/para positions) on the benzyl group. Halogenation typically increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

Pyridazinone Derivatives

Pyridazin-3(2H)-ones, such as 6-phenyl-pyridazin-3(2H)-one ( ), replace the sulfanyl group with a ketone. This substitution significantly impacts solubility; pyridazinones exhibit higher polarity due to hydrogen-bonding capacity, as evidenced by solubility studies in pharmaceutical solvents (e.g., 4.92 mg/mL in water at 25°C) . In contrast, the sulfanyl group in the target compound likely reduces aqueous solubility but enhances lipid membrane penetration.

Pyrazolylpyridazine Derivatives

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine ( ) replaces the sulfanyl group with a pyrazole ring. Pyrazole-containing derivatives are noted for glycogen synthase kinase 3 (GSK-3) inhibition, suggesting antidiabetic or neuroprotective applications . The target compound’s sulfanyl group may favor different biological targets, such as thiol-reactive enzymes or receptors.

Oxadiazole and Sulfonate Derivatives

  • 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ( ) incorporates a trifluoromethylphenyl-oxadiazole group.
  • 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate ( ) is a sulfonate ester, which is more polar than sulfanyl derivatives. Sulfonates are often prodrugs, activated via enzymatic cleavage in vivo .

Pharmacological and Physicochemical Properties

Compound Substituent (Position 3) Key Functional Group Reported Activity Solubility (Relative)
Target Compound 2-Methylbenzyl Sulfanyl Not explicitly reported Moderate lipophilicity
3-[(3-ClPh)CH₂S]-6-Pyridin-3-ylpyridazine 3-Chlorobenzyl Sulfanyl Undisclosed (structural analog) Higher lipophilicity
6-Phenyl-pyridazin-3(2H)-one Phenyl Ketone Solubility studies High aqueous
N-(2-MePh)-6-Pyrazolylpyridazin-3-amine Pyrazole Amine GSK-3 inhibition Moderate

Research Implications

  • Synthetic Flexibility : The sulfanyl group allows modular substitution, enabling tuning of lipophilicity and target engagement ( ).
  • Biological Targets: While pyridazinones and pyrazolylpyridazines target enzymes like GSK-3, sulfanyl derivatives may interact with cysteine proteases or redox-sensitive pathways ( ).
  • Solubility-Bioavailability Trade-off: Sulfanyl derivatives may require formulation strategies (e.g., nanoemulsions) to offset reduced solubility ( ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine, and how can experimental design improve yield?

  • Methodological Answer : Synthesis optimization can leverage statistical experimental design (e.g., factorial designs) to minimize trial-and-error approaches. For example, reaction parameters like temperature, solvent choice (e.g., DMSO for fluorination reactions), and catalyst loading should be systematically varied . Computational tools, such as quantum chemical calculations, can predict reactive intermediates and guide condition selection . Fluorinated pyridine derivatives synthesized via similar routes (e.g., potassium fluoride in DMSO) provide analogs for functional group compatibility testing .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For sulfanyl-containing compounds, sulfur-specific techniques like X-ray photoelectron spectroscopy (XPS) may resolve bonding ambiguities. Comparative data from analogs (e.g., pyridazine derivatives with methyl and sulfonyl groups) highlight the utility of tandem MS/MS for fragmentation analysis .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under varying temperatures, humidity, and light exposure. Protocols for related sulfanyl compounds recommend inert atmospheres (argon) and storage at –20°C in amber vials to prevent oxidation . Accelerated stability testing via thermal stress (40–60°C) can predict long-term behavior .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) are foundational. Fluorinated pyridine derivatives have been screened for anti-inflammatory and anticancer activity, suggesting similar protocols for this compound . Dose-response curves and IC50 calculations should be validated with positive controls (e.g., known kinase inhibitors) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and electron distributions for sulfanyl and pyridazine moieties. The ICReDD framework integrates reaction path searches with experimental feedback, enabling rapid optimization of conditions (e.g., solvent polarity effects on nucleophilic substitution) . Machine learning models trained on analogous pyridazine derivatives may predict regioselectivity in functionalization .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies confounding variables (e.g., solvent residues, impurity profiles). Replicate experiments under standardized conditions and orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) can validate results . Cross-referencing with structurally similar compounds (e.g., trifluoromethylpyridine sulfonamides) may clarify mechanism-based discrepancies .

Q. How can the sulfanyl group be selectively modified to enhance target engagement?

  • Methodological Answer : Thiol-ene "click" chemistry or oxidative coupling (e.g., disulfide formation) allows site-specific modifications. For example, sulfonyl chloride intermediates (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) demonstrate selective reactivity with amines or alcohols, enabling derivatization without disrupting the pyridazine core . Kinetic studies under varying pH and oxidant concentrations (e.g., H2O2) optimize reaction specificity .

Q. What reactor designs improve scalability for multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfanyl group introduction). Membrane separation technologies (e.g., nanofiltration) isolate unstable intermediates, while process simulation software (Aspen Plus) models parameter interactions (e.g., residence time vs. yield) . Case studies from fuel engineering highlight scalable purification methods for heterocyclic systems .

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